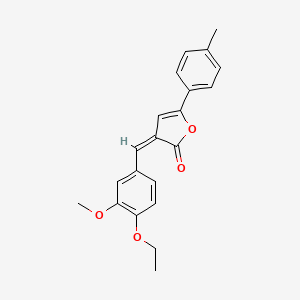

3-(4-ethoxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Furanones, including compounds similar to 3-(4-ethoxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, can be synthesized through various methods. One common approach involves the condensation of corresponding aldehydes with active methylene compounds in the presence of base catalysts. The synthesis of related compounds, such as 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone, has been reported, where the compound was synthesized in THF solution and characterized using techniques like FT-IR, UV-Vis, NMR, MS, and X-ray diffraction (Wang Zhao-yang, 2012).

Molecular Structure Analysis

The molecular structure of furanones is characterized by the furan ring and the substituents attached to it. X-ray crystallography studies provide detailed information on the molecular geometry, including bond lengths, angles, and the three-dimensional arrangement of atoms. For example, the crystal structure of related furanone derivatives has been determined, revealing how substituents influence the overall molecular conformation (Wang Zhao-yang, 2012).

Chemical Reactions and Properties

Furanones undergo various chemical reactions due to the reactive nature of the furan ring and the ketone group. They can participate in nucleophilic additions, condensation reactions with aldehydes, and reactions with electrophiles and nucleophiles. The synthesis of 5-(4-methoxy-3-methylphenyl)-2(3H)-furanone involved reactions with nucleophilic and electrophilic reagents, leading to the formation of various derivatives, showcasing the compound's versatility in chemical transformations (M. Soliman & S. El-Sakka, 2017).

Scientific Research Applications

Synthesis and Bioactivity

Crystal Structure and Chemical Properties

Research on related furanone compounds includes the detailed examination of their crystal structures and chemical properties. For example, the study of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone provided insights into its molecular structure, confirming the orthorhombic system and specific cell parameters, which are crucial for understanding the compound's chemical behavior and potential applications (Wang Zhao-yang, 2012).

Aroma Chemicals and Flavor Compounds

Furanone derivatives, including those structurally related to 3-(4-ethoxy-3-methoxybenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, are key in the food industry for their sensory properties. Compounds like 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and its derivatives are considered key flavor compounds in many fruits and are highly appreciated by the food industry for their attractive sensory properties (W. Schwab, 2013).

Catalysis and Chemical Synthesis

The catalytic applications of furanone derivatives have been explored, such as in the methoxycarbonylation of ethene to produce methyl propanoate. Studies on palladium complexes involving furanone derivatives reveal their high activity and selectivity in such catalytic processes, underscoring their potential in industrial chemical synthesis (W. Clegg et al., 1999).

Medicinal Chemistry and Cytotoxicity

Furanone derivatives, including 5-Arylidene-2(5H)-furanone derivatives, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The introduction of specific functional groups to the furanone core can significantly enhance cytotoxicity, indicating the potential of these compounds in developing anticancer agents (Seong-Cheol Bang et al., 2004).

properties

IUPAC Name |

(3Z)-3-[(4-ethoxy-3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-4-24-18-10-7-15(12-20(18)23-3)11-17-13-19(25-21(17)22)16-8-5-14(2)6-9-16/h5-13H,4H2,1-3H3/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJSIRISTGESPV-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z)-3-(4-ethoxy-3-methoxybenzylidene)-5-(4-methylphenyl)furan-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5589693.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5589704.png)

![4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5589716.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5589719.png)

![6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5589731.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5589738.png)

![2-chloro-5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B5589750.png)

![4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol](/img/structure/B5589758.png)

![3-({[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5589762.png)

![4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole](/img/structure/B5589767.png)

![7-fluoro-N,2-dimethyl-N-[3-(methylthio)benzyl]-4-quinolinecarboxamide](/img/structure/B5589774.png)